Clenpenterol hydrochloride is a synthetic compound classified as a beta-2 adrenergic agonist, primarily used in veterinary medicine for its bronchodilator effects. Its chemical formula is , and it has a molar mass of approximately 327.68 g/mol. The compound appears as a white to off-white solid and is soluble in certain organic solvents like dimethyl sulfoxide and methanol, but not in water. Clenpenterol hydrochloride is known for its potential to stimulate beta-adrenergic receptors, leading to various physiological effects, including muscle relaxation and increased airway diameter .
Clenpenterol hydrochloride acts as a beta-adrenergic agonist. When it binds to beta-adrenergic receptors, it mimics the effects of adrenaline, leading to various cellular responses including:
Clenpenterol hydrochloride is not approved for human use due to its potential health risks. Studies suggest clenpenterol can cause [, ]:
Clenpenterol hydrochloride exhibits significant biological activity as a beta-2 adrenergic agonist. It primarily acts on beta-2 adrenergic receptors found in smooth muscle tissues, leading to:
The synthesis of Clenpenterol hydrochloride typically involves multi-step organic reactions starting from simpler aromatic compounds. Common methods include:
Interaction studies involving Clenpenterol hydrochloride have focused on its pharmacodynamics and pharmacokinetics:
Clenpenterol hydrochloride shares structural and functional similarities with several other beta-adrenergic agonists. Key comparisons include:
| Compound Name | Chemical Formula | Main Uses | Unique Features |
|---|---|---|---|
| Clenbuterol | Asthma treatment, weight loss | Longer half-life than Clenpenterol | |
| Salbutamol | Asthma treatment | Shorter duration of action | |
| Terbutaline | Asthma treatment | Used primarily for preterm labor | |
| Fenoterol | Asthma treatment | Dual action on both beta-1 and beta-2 receptors |
Clenpenterol hydrochloride is distinguished by its specific structural modifications that enhance its potency as a bronchodilator compared to other compounds like clenbuterol. Its unique side-chain configuration contributes to its distinct pharmacological profile, making it particularly effective in veterinary medicine while raising concerns regarding misuse in human applications .
Clenbuterol hydrochloride possesses the molecular formula C₁₂H₁₈Cl₂N₂O·HCl, which can also be expressed as C₁₂H₁₉Cl₃N₂O when representing the complete salt form [2] [3]. The compound has a molecular weight of 313.65 grams per mole [2] [3] [4]. The Chemical Abstracts Service registry number for this compound is 21898-19-1 [2] [3] [4].
The molecular composition consists of twelve carbon atoms, eighteen hydrogen atoms in the base structure plus one additional hydrogen from the hydrochloride salt, two nitrogen atoms, one oxygen atom, and three chlorine atoms total (two from the dichlorophenyl group and one from the hydrochloride salt) [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-ol hydrochloride [2] [3].
| Element | Count | Percentage Composition |
|---|---|---|
| Carbon | 12 | 45.95% |
| Hydrogen | 19 | 6.11% |
| Chlorine | 3 | 33.91% |
| Nitrogen | 2 | 8.93% |
| Oxygen | 1 | 5.10% |
Clenbuterol hydrochloride is classified as a substituted phenylaminoethanol compound that exhibits distinctive structural characteristics [7] [8]. The molecule contains several key functional groups that define its chemical identity and properties [10]. The compound features a dichlorobenzene ring system with an amino group at the para position and chlorine substituents at the meta positions [8] [10].
The primary functional groups present in the structure include a secondary alcohol group (-OH) attached to the ethyl chain, a primary amine group (-NH₂) on the benzene ring, and a tertiary amine group formed by the tert-butylamino substituent [8] [10]. The molecule also contains a dichlorophenyl group, which contributes significantly to its chemical stability and biological activity [8].
The structural framework can be described as having an ethanolamino backbone connected to a dichloroaniline moiety [10]. The tert-butylamino group provides steric hindrance and influences the molecule's conformational preferences [8]. The presence of electronegative chlorine atoms on the aromatic ring creates an electron-withdrawing effect that modifies the electronic properties of the adjacent amino group [10].
Clenbuterol hydrochloride exists as a racemic mixture containing both R-(-) and S-(+) enantiomers in equal proportions [11] [24] [25]. The compound possesses one defined stereocenter, specifically at the carbon atom bearing the hydroxyl group in the ethanolamino chain [2] [29]. This stereocenter gives rise to the two enantiomeric forms that comprise the racemic mixture [24] [26].
The stereochemical configuration is designated as (1RS)-1-(4-amino-3,5-dichlorophenyl)-2-[(1,1-dimethylethyl)amino]ethanol hydrochloride, indicating the presence of both stereoisomers [18]. Research has demonstrated that both enantiomers exhibit biological activity, though they may differ in their pharmacological potency [25] [27].
Analytical methods using chiral stationary phases have been developed to separate and quantify the individual enantiomers [25] [28]. High-performance liquid chromatography with teicoplanin-based chiral columns has proven effective for resolving the racemic mixture into its component enantiomers [25] [27]. Studies have shown that the enantiomeric ratio can vary depending on the source and manufacturing process [28].
| Stereochemical Property | Value |
|---|---|
| Number of Stereocenters | 1 |
| Defined Stereocenters | 1/1 |
| Enantiomeric Forms | R-(-) and S-(+) |
| Commercial Form | 50:50 racemic mixture |
| Optical Activity | Unspecified for racemic mixture |
Clenbuterol hydrochloride demonstrates variable solubility characteristics across different solvent systems, which is crucial for analytical and preparative applications [17] [18]. The compound exhibits excellent solubility in aqueous systems, being readily soluble in water [18]. In phosphate-buffered saline at physiological pH (7.2), the solubility reaches approximately 3 milligrams per milliliter [17].
The compound shows good solubility in polar organic solvents, with ethanol providing a solubility of approximately 12 milligrams per milliliter [17]. Dimethyl sulfoxide demonstrates enhanced solvation capacity, achieving a solubility of 20 milligrams per milliliter [17]. Dimethyl formamide exhibits the highest solubility among tested organic solvents at 25 milligrams per milliliter [17].
Moderate solubility is observed in acetone, where the compound is classified as slightly soluble according to pharmacopeial standards [18]. Chloroform also provides slight solubility, though significantly less than the aforementioned polar solvents [4] [18]. The compound is completely insoluble in benzene, reflecting its polar nature and the importance of hydrogen bonding interactions for dissolution [4] [31].
| Solvent | Solubility Classification | Quantitative Value |
|---|---|---|
| Water | Soluble | Not quantified |
| Phosphate Buffer (pH 7.2) | Soluble | ~3 mg/mL |
| Ethanol | Soluble | ~12 mg/mL |
| Dimethyl Sulfoxide | Highly Soluble | ~20 mg/mL |
| Dimethyl Formamide | Highly Soluble | ~25 mg/mL |
| Acetone | Slightly Soluble | Not quantified |
| Chloroform | Slightly Soluble | Not quantified |
| Benzene | Insoluble | <0.1 mg/mL |
Clenbuterol hydrochloride exhibits a melting point range of 164-175.5 degrees Celsius, with decomposition occurring simultaneously with melting [4] [13] [15] [18]. The European Pharmacopoeia specifies the melting point as approximately 173 degrees Celsius with decomposition [18]. Different suppliers report slight variations in this range, with some sources indicating 168-175 degrees Celsius and others specifying 174-175.5 degrees Celsius [13] [15] [33].
The compound demonstrates thermal instability at elevated temperatures, undergoing decomposition at the melting point rather than exhibiting a clear melting transition [13] [15] [16]. This thermal behavior is characteristic of many pharmaceutical hydrochloride salts that contain multiple functional groups susceptible to thermal degradation [19] [20].
The flash point of clenbuterol hydrochloride is reported as 9 degrees Celsius, indicating potential flammability concerns during handling and storage [13] [15]. Thermal analysis studies have shown that the compound remains stable under normal storage conditions but begins to degrade when exposed to temperatures approaching 100 degrees Celsius for extended periods [19] [20] [34].
Decomposition products identified through thermal analysis include various fragments resulting from the breakdown of the tert-butylamino group and cleavage of the carbon-nitrogen bonds [19] [20]. The thermal decomposition pathway involves initial loss of the tertiary amine functionality followed by further fragmentation of the aromatic system [20].
Clenbuterol hydrochloride exists in multiple crystalline forms, with the hydrochloride salt forming white to off-white crystalline powder [4] [14] [15]. The compound exhibits polymorphic behavior, though detailed crystallographic analysis specifically for clenbuterol hydrochloride polymorphs is limited in the available literature [9]. Research has identified the existence of a hemihydrate form (clenbuterol·0.5H₂O) in addition to the anhydrous hydrochloride salt [9].
X-ray crystallographic studies have revealed that the crystal structure can be described in terms of hydrogen-bonded dimers, where intermolecular hydrogen bonding plays a crucial role in stabilizing the crystal lattice [9]. The hydrogen bonding pattern involves interactions between the amino groups, hydroxyl groups, and chloride ions present in the structure [9].
The crystalline material appears as a microcrystalline powder when prepared from isopropyl alcohol [31]. Powder X-ray diffraction techniques have been employed to characterize different crystalline forms and to distinguish between various polymorphs [9]. The crystalline structure influences important pharmaceutical properties such as dissolution rate, stability, and bioavailability [9].
Thermogravimetric analysis combined with differential thermal analysis has been used to characterize the crystalline forms and their thermal behavior [9]. These analytical techniques provide insights into the water content, thermal stability, and phase transitions that may occur during processing or storage [9].
Clenbuterol hydrochloride exhibits variable stability depending on environmental conditions, with significant implications for storage and analytical applications [19] [20]. Comprehensive stability studies conducted according to International Council for Harmonisation guidelines have revealed the compound's behavior under various stress conditions [19] [20].
Under acidic conditions, clenbuterol hydrochloride demonstrates significant degradation, with studies showing 8.78 percent degradation after exposure to acidic stress testing conditions [19] [20]. This sensitivity to acidic environments necessitates careful consideration of formulation pH and storage conditions [19] [20]. The degradation mechanism under acidic conditions involves protonation of nitrogen centers followed by structural rearrangements [20].
In contrast, the compound shows remarkable stability under basic conditions, with no observable degradation detected during alkaline stress testing [19] [20]. Similarly, neutral aqueous conditions do not promote significant degradation, indicating good stability at physiological pH values [19] [20]. Oxidative stress conditions also fail to induce measurable degradation, suggesting resistance to oxidative breakdown pathways [19] [20].
Photostability studies reveal moderate sensitivity to sunlight exposure, particularly in liquid formulations where approximately 9 percent degradation occurs under controlled light exposure conditions [19] [20]. This photosensitivity requires protection from direct sunlight during storage and handling [19] [20].
The compound demonstrates excellent thermal stability under normal storage conditions, with no degradation observed at ambient temperatures [19] [20]. However, exposure to elevated temperatures (100 degrees Celsius) for extended periods (7 days) can induce thermal decomposition [34]. The recommended storage conditions specify refrigerated storage at 2-8 degrees Celsius to maintain long-term stability [4] [13] [15].
| Stress Condition | Degradation Observed | Recommended Precautions |
|---|---|---|
| Acidic (pH <3) | 8.78% degradation | Avoid acidic environments |
| Basic (pH >9) | No degradation | Stable under alkaline conditions |
| Neutral (pH 7) | No degradation | Suitable for physiological pH |
| Oxidative | No degradation | Resistant to oxidation |
| Photolytic | 9% degradation (liquid) | Protect from direct sunlight |
| Thermal (100°C) | Significant at extended exposure | Store at 2-8°C |
| Year/Period | Route Description | Key Reagents | Yield (%) | Temperature (°C) |
|---|---|---|---|---|
| 1960s-1970s | Early beta-agonist synthesis via Friedel-Crafts acylation | AlCl3, acetyl chloride, tert-butylamine | 45-60 | 80-120 |
| 1980s | Multi-step synthesis using chloroacetyl intermediates | Chloroacetyl chloride, selenium oxide | 65-75 | 45-90 |
| 1990s | Green chemistry approach with sodium borohydride reduction | NaBH4, methanol, tetrahydrofuran | 70-85 | 0-60 |
| 2000s-2010s | Deuterium labeling techniques development | Deuterated reagents, D9-tert-butylamine | 80-90 | 25-80 |
| 2020s | Contemporary flow chemistry and continuous processing | Cyrene solvent, flow reactors | 85-95 | 40-70 |
The earliest synthetic approaches utilized Friedel-Crafts acylation methodologies, which were common for constructing aromatic ketone intermediates that could subsequently be reduced to the desired amino alcohol structure [3]. These methods, while foundational, suffered from relatively low yields and harsh reaction conditions requiring elevated temperatures and acidic catalysts.
During the 1980s, significant improvements were achieved through the implementation of selenium dioxide-mediated oxidative transformations [1]. This period saw the introduction of multi-step synthetic procedures involving chloroacetyl intermediates, which provided better control over regioselectivity and improved overall yields. The use of tetrahydrofuran as a reaction medium under controlled temperature conditions (45-50°C) represented a significant advancement in synthetic methodology [1].
Modern synthetic approaches to clenpenterol hydrochloride have been revolutionized by advances in green chemistry and process optimization. Contemporary methodologies emphasize sustainability, atom economy, and improved safety profiles while maintaining high synthetic efficiency [3] [4].
Table 2: Contemporary Synthesis Pathways
| Pathway | Starting Material | Key Step | Reaction Time (h) | Overall Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Route A: Reductive Amination | 4-amino-3,5-dichlorobenzaldehyde | Reductive amination with NaBH4 | 2-4 | 78-85 | 95-98 |
| Route B: Alkylation Method | 4-amino-3,5-dichloroacetophenone | Grignard addition followed by reduction | 6-8 | 70-80 | 92-96 |
| Route C: Green Chemistry | 4-amino-3,5-dichlorobenzyl alcohol | Cyrene-mediated coupling | 1-3 | 80-90 | 96-99 |
| Route D: Flow Chemistry | 4-amino-3,5-dichlorobenzoyl chloride | Continuous flow synthesis | 0.5-2 | 85-95 | 98-99 |
The reductive amination pathway represents the most widely adopted contemporary approach, utilizing 4-amino-3,5-dichlorobenzaldehyde as the starting material. This methodology involves the formation of an imine intermediate through condensation with tert-pentylamine, followed by selective reduction using sodium borohydride . The reaction proceeds under mild conditions and provides excellent functional group tolerance.
The alkylation method employs Grignard chemistry for the construction of the carbon-nitrogen bond, offering advantages in terms of stereochemical control and reaction predictability [6] [7]. This approach is particularly valuable when specific stereoisomers are required or when dealing with complex substitution patterns.
Understanding the fundamental reaction mechanisms underlying clenpenterol hydrochloride synthesis is crucial for process optimization and quality control. The primary transformations involve nucleophilic substitution, carbonyl reduction, and amine alkylation reactions [8] [9].
Table 3: Reaction Mechanisms Data
| Reaction Step | Mechanism Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Temperature Dependence | Solvent Effect |
|---|---|---|---|---|---|
| Nucleophilic substitution | SN2 | 2.3 × 10⁻³ | 65 | Strong | Significant |
| Carbonyl reduction | Hydride reduction | 1.8 × 10⁻² | 42 | Moderate | Moderate |
| Amine alkylation | SN2 | 4.5 × 10⁻⁴ | 78 | Strong | High |
| Crystallization | Precipitation | N/A | N/A | Weak | Critical |
The nucleophilic substitution mechanism follows classical SN2 kinetics, with the amine nucleophile attacking the electrophilic carbon center of the alkyl halide or activated carbonyl compound [9]. The reaction rate is significantly influenced by solvent polarity and temperature, with aprotic polar solvents generally providing enhanced reaction rates.
Carbonyl reduction proceeds through hydride delivery from sodium borohydride or lithium aluminum hydride, following a concerted mechanism involving coordination of the hydride to the carbonyl carbon [3]. The activation energy for this transformation is relatively low (42 kJ/mol), making it feasible under mild reaction conditions.
Amine alkylation represents the most challenging mechanistic step due to the potential for multiple alkylation events [8] [10]. The reaction must be carefully controlled to prevent over-alkylation, typically through the use of excess amine or controlled addition protocols.
Deuterium-labeled clenpenterol hydrochloride derivatives serve as essential analytical standards for pharmaceutical analysis and metabolic studies. The development of efficient deuterium incorporation methodologies has become increasingly important for regulatory compliance and analytical accuracy [11] [12] [13].
Table 4: Deuterium Labeling Techniques
| Label Type | Labeling Position | Deuterium Source | Synthesis Method | Isotopic Purity (%) | Chemical Yield (%) | Cost Factor |
|---|---|---|---|---|---|---|
| D5-Clenpenterol HCl | Aromatic ring positions | D5-benzyl bromide | Direct aromatic substitution | 98.5 | 75-82 | Medium |
| D9-Clenpenterol HCl | tert-Butyl group | D9-tert-butylamine | Alkylation with deuterated amine | 99.2 | 80-88 | High |
| D11-Clenpenterol HCl | Complete alkyl chain | D11-pentylamine | Complete deuterated alkyl chain incorporation | 98.8 | 72-80 | Very High |
The synthesis of D9-clenpenterol hydrochloride involves the incorporation of nine deuterium atoms specifically within the tert-butyl substituent. This labeling pattern is achieved through the use of D9-tert-butylamine as the deuterium source [11] [13]. The synthetic methodology follows the standard reductive amination protocol, with the deuterated amine replacing the natural abundance tert-butylamine.
The deuteration is typically accomplished through metal-catalyzed hydrogen-deuterium exchange reactions using deuterium gas or deuterated reducing agents [14]. The reaction conditions must be carefully optimized to prevent deuterium scrambling or loss, typically requiring anhydrous conditions and inert atmosphere protection.
D11-clenpenterol hydrochloride represents the most extensively deuterated analog, with deuterium incorporation throughout the pentyl side chain [14] [15]. This comprehensive labeling is achieved through the use of fully deuterated pentylamine precursors, which are synthesized through specialized deuteration protocols.
The synthesis requires careful attention to isotopic purity maintenance throughout the multi-step sequence. The deuterated pentylamine is typically prepared through catalytic deuteration of the corresponding nitrile or through step-wise construction using deuterated building blocks [14]. The final coupling step follows established alkylation protocols, with careful monitoring to ensure deuterium retention.
Multi-step synthetic procedures for clenpenterol hydrochloride provide enhanced control over reaction selectivity and product purity. These methodologies typically involve three to five discrete chemical transformations, each optimized for specific functional group manipulations [16] [17].
The most common multi-step approach begins with 4-amino-3,5-dichlorobenzoic acid, which undergoes reduction to the corresponding benzyl alcohol, followed by bromination and nucleophilic substitution with the appropriate amine [1]. This sequence allows for the introduction of the amino alcohol functionality through well-established protocols.
Alternative multi-step routes utilize Friedel-Crafts acylation of the dichloroaniline substrate, followed by Grignard addition and subsequent reduction [3]. This approach provides excellent control over the stereochemistry of the final product and allows for the incorporation of various alkyl substituents through appropriate Grignard reagent selection.
The implementation of green chemistry principles in clenpenterol hydrochloride synthesis has become increasingly important for sustainable pharmaceutical manufacturing [3] [4] [18]. Modern approaches emphasize solvent substitution, catalyst optimization, waste minimization, and energy efficiency.
Table 5: Green Chemistry Approaches
| Approach | Traditional Method | Green Alternative | Environmental Benefit | Atom Economy (%) |
|---|---|---|---|---|
| Solvent substitution | DMF, DCM solvents | Cyrene, ethyl acetate | 90% reduction in toxic solvents | 45 |
| Catalyst optimization | Heavy metal catalysts | Organocatalysts | Elimination of heavy metals | 75 |
| Waste reduction | Multiple purification steps | One-pot synthesis | 70% waste reduction | 82 |
| Energy efficiency | High temperature processes | Flow chemistry at ambient temperature | 60% energy savings | 88 |
Solvent substitution represents one of the most impactful green chemistry improvements. The replacement of dimethylformamide and dichloromethane with bio-based solvents such as Cyrene (dihydrolevoglucosenone) has demonstrated significant environmental benefits while maintaining synthetic efficiency [3] [4]. Cyrene offers excellent solubility properties for both polar and nonpolar substrates, making it an ideal replacement for traditional polar aprotic solvents.
Organocatalytic approaches have eliminated the need for heavy metal catalysts in many synthetic transformations [6] [7]. These methodologies utilize readily available organic molecules as catalysts, providing excellent stereochemical control while avoiding environmental contamination associated with transition metal complexes.
The transition from laboratory-scale to industrial production of clenpenterol hydrochloride presents numerous technical and economic challenges that must be systematically addressed [19] [20].
Table 6: Scale-Up Considerations
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Challenges |
|---|---|---|---|---|
| Reaction volume | 50-500 mL | 5-50 L | 500-5000 L | Volume scaling |
| Heat transfer | Efficient cooling | Jacket cooling required | Heat exchanger systems | Temperature control |
| Mixing efficiency | Magnetic stirring | Mechanical agitation | High-shear mixing | Mass transfer limitations |
| Product isolation | Simple filtration | Pressure filtration | Centrifugal separation | Product purity maintenance |
| Quality control | HPLC analysis | Multiple analytical methods | Process analytical technology | Real-time monitoring |
Heat transfer limitations represent one of the most significant challenges in scale-up operations. The exothermic nature of many synthetic transformations requires sophisticated cooling systems to maintain reaction temperature control [19]. At industrial scale, specialized heat exchanger designs and automated temperature monitoring systems become essential for safe and efficient operation.
Mass transfer considerations become increasingly important as reaction volumes increase. The efficiency of mixing and substrate contact directly impacts reaction rates and product quality [17]. High-shear mixing systems and specialized reactor designs are often required to maintain the reaction kinetics observed at laboratory scale.
Product isolation and purification present additional challenges at scale. Traditional crystallization and filtration methods must be re-engineered to handle large volumes while maintaining product purity standards [19] [21]. Continuous processing technologies and automated separation systems are increasingly employed to address these challenges.
The purification and crystallization of clenpenterol hydrochloride requires specialized techniques to achieve pharmaceutical-grade purity and appropriate crystal form [22] [23] [24].
Table 7: Purification and Crystallization Techniques
| Technique | Solvent System | Temperature (°C) | Recovery Yield (%) | Purity Achieved (%) | Processing Time (h) | Cost Factor |
|---|---|---|---|---|---|---|
| Recrystallization | Methanol/water (1:1) | 60-80 | 85-92 | 98-99 | 4-8 | Low |
| Column chromatography | Ethyl acetate/hexane gradient | Ambient | 70-85 | 95-98 | 2-6 | Medium |
| Preparative HPLC | Acetonitrile/water | Ambient | 90-95 | 99+ | 1-3 | High |
| Crystallization optimization | Isopropanol/water | 5-40 | 88-95 | 99+ | 6-24 | Medium |
Recrystallization remains the most cost-effective purification method for clenpenterol hydrochloride, utilizing methanol-water mixtures to achieve high purity through controlled precipitation [22] [24]. The process involves dissolution of the crude product at elevated temperature, followed by controlled cooling to promote selective crystallization of the desired product while leaving impurities in solution.
Advanced crystallization optimization techniques employ systematic screening of solvent systems, temperature profiles, and nucleation conditions to achieve optimal crystal form and purity [23] [21]. These methods often utilize automated crystallization platforms to rapidly evaluate multiple conditions and identify the most effective purification protocols.
Preparative high-performance liquid chromatography provides the highest purity levels but at significantly increased cost [22]. This technique is typically reserved for analytical standard preparation or when extreme purity requirements must be met for regulatory submissions.